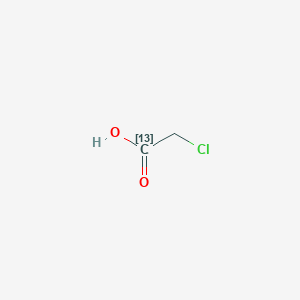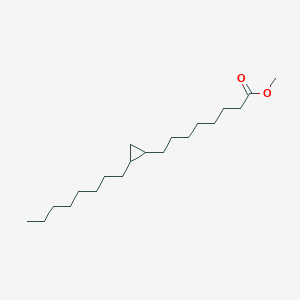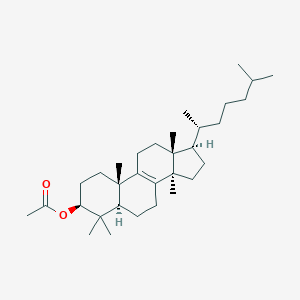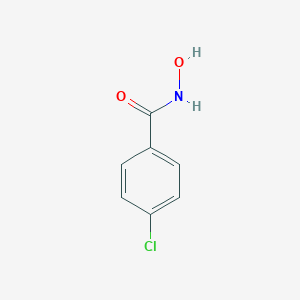
2-chloroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloroacetic acid is a labeled compound where the carbon atom in the carboxyl group is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound has the molecular formula ClCH2^13COOH and is a derivative of chloroacetic acid, which is a chlorinated derivative of acetic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-chloroacetic acid can be synthesized through the chlorination of acetic acid-1-13C. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as acetic anhydride. The reaction conditions include maintaining a temperature of around 70-100°C and ensuring the presence of sunlight to facilitate the chlorination process .
Industrial Production Methods
Industrial production of chloroacetic acid-1-13C follows similar methods to those used for chloroacetic acid. The primary method involves the chlorination of acetic acid-1-13C. Another method includes the hydrolysis of trichloroethylene-1-13C in the presence of water and hydrochloric acid .
Análisis De Reacciones Químicas
Types of Reactions
2-chloroacetic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in chloroacetic acid-1-13C can be replaced by nucleophiles such as hydroxide ions, ammonia, or thiols.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in aqueous or alcoholic solutions at room temperature.
Esterification: Catalysts such as sulfuric acid or hydrochloric acid are used, and the reaction is conducted at elevated temperatures.
Amidation: Ammonia or amines are used as reagents, and the reaction is carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Glycolic acid, thioglycolic acid, and aminoacetic acid (glycine).
Esterification: Methyl chloroacetate, ethyl chloroacetate.
Amidation: Chloroacetamide, glycine.
Aplicaciones Científicas De Investigación
2-chloroacetic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
NMR Spectroscopy: Used as a tracer to study metabolic pathways and reaction mechanisms.
Mass Spectrometry: Helps in the identification and quantification of compounds in complex mixtures.
Biological Studies: Used to trace the incorporation of carbon atoms in biochemical processes.
Chemical Synthesis: Serves as a building block in the synthesis of labeled compounds for various research purposes
Mecanismo De Acción
The mechanism of action of chloroacetic acid-1-13C is similar to that of chloroacetic acid. It primarily involves the reactivity of the carboxyl group and the ease of substitution of the chlorine atom. The labeled carbon-13 atom allows for detailed tracking and analysis of the compound’s behavior in chemical and biological systems. The molecular targets and pathways involved include nucleophilic attack on the carbonyl carbon and subsequent substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Dichloroacetic Acid-1-13C: Contains two chlorine atoms and is used in similar research applications.
Trichloroacetic Acid-1-13C: Contains three chlorine atoms and is used for more specific labeling studies.
Bromoacetic Acid-1-13C: Contains a bromine atom instead of chlorine and is used for different reactivity studies
Uniqueness
2-chloroacetic acid is unique due to its specific isotopic labeling, which makes it particularly useful for NMR and mass spectrometry studies. Its reactivity and the ease of substitution of the chlorine atom make it a versatile compound in synthetic organic chemistry and biochemical research.
Propiedades
Número CAS |
1681-52-3 |
|---|---|
Fórmula molecular |
C2H3ClO2 |
Peso molecular |
95.49 g/mol |
Nombre IUPAC |
2-chloroacetic acid |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1 |
Clave InChI |
FOCAUTSVDIKZOP-VQEHIDDOSA-N |
SMILES |
C(C(=O)O)Cl |
SMILES isomérico |
C([13C](=O)O)Cl |
SMILES canónico |
C(C(=O)O)Cl |
Pictogramas |
Corrosive; Acute Toxic; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















